molecular formula C12H10N4O3S B2935117 2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872689-05-9

2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2935117
CAS No.: 872689-05-9
M. Wt: 290.3
InChI Key: INGVEQJYYBHIIJ-UHFFFAOYSA-N
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Description

2-{[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a pyridazine derivative featuring a sulfanyl acetamide moiety and a 3-nitrophenyl substituent. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which can influence electronic distribution, solubility, and intermolecular interactions. This compound’s structural uniqueness lies in the combination of the pyridazine core, sulfanyl linker, and nitro-substituted aromatic system, making it a candidate for comparative studies with analogous derivatives.

Properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c13-11(17)7-20-12-5-4-10(14-15-12)8-2-1-3-9(6-8)16(18)19/h1-6H,7H2,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGVEQJYYBHIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves the reaction of 3-nitrophenylhydrazine with a suitable acylating agent to form the pyridazine ring. This is followed by the introduction of the sulfanylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various sulfanylacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanylacetamide moiety may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Compound ID Pyridazine Substituent (Position 6) Aromatic Substituent Functional Group
Target Compound 3-Nitrophenyl N/A Sulfanyl acetamide
Compound 15 Chlorine 4-Chlorophenyl Acetamide
Compound 19 Morpholino Phenyl Thioamide
Compound Triazolo[4,3-b]pyridazin-3-yl 4-Methylphenyl Sulfanyl acetamide

Key Observations :

  • The sulfanyl acetamide moiety is shared with the compound but contrasts with Compound 19’s thioamide group, which may alter metabolic stability and target binding.

Physicochemical Properties

Melting points, solubility, and synthetic yields vary significantly based on substituent effects:

Table 2: Physicochemical Properties of Analogous Compounds

Compound ID Melting Point (°C) Yield (%) Key Substituent Effects
Compound 15 169–172 50 Chlorine (electron-withdrawing)
Compound 16 215–219 69 Benzylpiperidine (bulky)
Compound 19 128–130 63 Morpholino (polar)
Not reported Not reported Methylphenyl (electron-donating)

Key Observations :

  • Melting Points : Bulky substituents (e.g., benzylpiperidine in Compound 16) correlate with higher melting points due to increased crystal packing efficiency. The target’s nitro group may similarly elevate its melting point compared to methyl- or methoxy-substituted analogs.
  • Yield : Electron-withdrawing groups (e.g., chlorine in Compound 15) often reduce reaction yields due to steric or electronic hindrance. The nitro group in the target compound may pose similar synthetic challenges.

Key Observations :

  • Electron-withdrawing groups : The nitro substituent in the target compound may enhance antifungal activity compared to chlorophenyl analogs (e.g., Compound 15) by increasing electrophilicity and target binding.
  • Sulfur-containing groups : Sulfanyl acetamide (target) vs. thioamide (Compound 19)—the former’s hydrogen-bonding capacity could improve solubility and bioavailability.

Biological Activity

The compound 2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a member of the pyridazinyl sulfanyl acetamide class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and applications based on diverse research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 284.32 g/mol
  • CAS Number : 872688-85-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The nitrophenyl group may participate in electron transfer reactions, while the pyridazinyl sulfanyl moiety can form stable complexes with metal ions, influencing the compound’s biological effects .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit certain protein kinases that play crucial roles in cancer progression. For instance, derivatives of similar structures have demonstrated significant inhibition of c-Met protein kinase, which is implicated in various cancers .

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties. It could inhibit enzymes involved in inflammatory pathways, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial activity of compounds within this class. The sulfanyl group may enhance the interaction with microbial targets, leading to potential applications in treating infections .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyridazinyl Intermediate : This step involves the reaction of a suitable hydrazine derivative with a pyridine precursor.
  • Introduction of the Nitrophenyl Group : Nitration reactions are performed to introduce the nitro group onto an aromatic ring.
  • Acylation Reaction : The final compound is formed through acylation with an acetic acid derivative under basic conditions.

Summary Table of Synthesis Steps

StepReaction TypeKey Reagents
1FormationHydrazine, Pyridine Derivative
2NitrationNitric Acid
3AcylationAcetic Anhydride, Base

Study on Anticancer Activity

A study published in MDPI explored various derivatives of pyridazinyl compounds for their anticancer properties. The findings indicated that some derivatives exhibited potent inhibition against c-Met kinases, leading to reduced cell proliferation in cancer models .

Investigation of Anti-inflammatory Properties

Research conducted on similar compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This suggests that this compound may also possess similar inhibitory effects.

Antimicrobial Studies

A comparative analysis of various sulfanyl compounds indicated that those containing nitrophenyl groups showed enhanced antimicrobial activity against a range of bacterial strains. This positions the compound as a candidate for further development in antimicrobial therapies .

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